(2R)-2-Chloro-3,3-dimethylbutanoic acid
Description
(2R)-2-Chloro-3,3-dimethylbutanoic acid is a chiral carboxylic acid featuring a chlorine atom at the alpha position. Its structure is characterized by a stereocenter at the second carbon, bonded to a carboxylic acid group, a chlorine atom, a hydrogen atom, and a bulky tert-butyl group. This combination of features places it at the intersection of several important classes of organic molecules.
| Property | Data |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)C(C(=O)O)Cl |
| InChIKey | MRMBZUFUXAUVPR-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
26547-86-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)O)Cl |
Origin of Product |
United States |
2r 2 Chloro 3,3 Dimethylbutanoic Acid As a Chiral Building Block in Advanced Synthesis
Applications in Stereocontrolled Formation of New Chiral Centers
The core utility of (2R)-2-Chloro-3,3-dimethylbutanoic acid lies in its potential for stereospecific substitution reactions. The chlorine atom at the chiral center (C-2) can, in principle, be displaced by a variety of nucleophiles. Such a reaction, proceeding through a mechanism like an SN2 pathway, would occur with inversion of stereochemistry, allowing for the controlled formation of a new chiral center. The bulky tert-butyl group adjacent to the stereocenter likely plays a significant role in influencing the stereochemical outcome of such reactions by sterically hindering one face of the molecule. However, specific, published examples of this molecule being used to create new stereocenters in the synthesis of other complex targets are not readily found in current chemical literature.
Utilization in the Synthesis of Complex Organic Molecules
Despite its potential, detailed reports on the use of this compound as a starting material for complex organic molecules are scarce.
Design and Synthesis of Advanced Pharmaceutical Intermediates
There is no significant body of research or patents that explicitly details the use of this compound in the synthesis of advanced pharmaceutical intermediates or active pharmaceutical ingredients (APIs). While chiral α-halo acids are a recognized class of building blocks in medicinal chemistry, this specific compound has not been highlighted as a key intermediate for any major drug candidates in the available literature.
Development of Novel Agrochemical Active Ingredients
Similarly, the application of this compound in the development of new agrochemical active ingredients, such as herbicides, pesticides, or fungicides, is not documented in the scientific or patent literature. The synthesis of agrochemicals often utilizes chiral building blocks, but this particular molecule does not appear to be a common choice for researchers in this field.
Contributions to Chiral Material Science and Polymer Chemistry
The use of this compound in the field of chiral material science or in the synthesis of chiral polymers is not described in the available literature. Chiral monomers are often used to create polymers with unique optical or separation properties, but there is no indication that this compound has been employed for such purposes.
Derivatization Strategies for Enhanced Synthetic Versatility
The most well-understood and synthetically useful aspect of this compound is the reactivity of its carboxylic acid group. This functional group can be readily converted into other functionalities, such as esters and amides, which serve as key intermediates for further synthetic transformations.
Conversion to Chiral Esters and Amides
The carboxylic acid can be activated and converted into a variety of derivatives while preserving the integrity of the stereocenter at C-2. A primary method for activation is the conversion to an acyl chloride. This is typically achieved using standard chlorinating agents. For instance, the related achiral 3,3-dimethylbutanoic acid is converted to 3,3-dimethylbutanoyl chloride using reagents like phosphorus trichloride (B1173362) or thionyl chloride. A similar transformation would be expected for the (2R)-chloro-substituted analogue.
Once the acyl chloride, (2R)-2-chloro-3,3-dimethylbutanoyl chloride, is formed, it can readily react with various nucleophiles to form esters and amides.
The general reactions are as follows:
Esterification: Reaction of the acyl chloride with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) yields the corresponding chiral ester.
Amidation: Reaction with a primary or secondary amine (R'R''NH) yields the corresponding chiral amide.
These derivatization reactions are fundamental in organic synthesis and expand the utility of the original chiral building block. The resulting esters and amides can be used in a variety of subsequent reactions, such as reductions, cross-coupling reactions, or as precursors in peptide synthesis.
| Derivative Type | Reactant | General Product Structure |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or similar | |
| Chiral Ester | Alcohol (R'-OH) | |
| Chiral Amide | Amine (R'R''NH) |
Synthesis of Chiral α-Lactams, Diols, and α-Hydroxyketones
The strategic placement of the chlorine atom in this compound allows for a range of stereospecific transformations, enabling the synthesis of enantiomerically enriched target molecules.
Synthesis of Chiral α-Hydroxyketones
The synthesis of chiral α-hydroxyketones can be envisioned through a pathway involving the conversion of this compound into a corresponding chiral α-chloroketone. While direct utilization of this specific acid is not extensively documented, a well-established method involves the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to yield α-chloroketones with high enantiopurity. wikipedia.orguwindsor.ca Subsequent nucleophilic substitution of the chlorine atom with a hydroxide (B78521) ion proceeds smoothly, often without loss of enantiomeric purity, to afford the desired α-hydroxyketone. wikipedia.orguwindsor.ca
This two-step sequence, starting from a suitable β-keto acid precursor that could be derived from this compound, presents a viable route to chiral tertiary α-hydroxyketones. The reaction proceeds via an SN2 mechanism, even at sterically hindered tertiary carbon centers. wikipedia.org
Table 1: Synthesis of Chiral α-Hydroxyketones via Nucleophilic Substitution of α-Chloroketones
| Entry | α-Chloroketone Precursor | Product (α-Hydroxyketone) | Yield (%) | Enantiomeric Excess (ee %) |
|---|
This data is representative of the general transformation and not specific to derivatives of this compound.
Synthesis of Chiral Diols
The synthesis of chiral diols from this compound can be approached through the formation of intermediate chiral epoxides or by employing it as a chiral auxiliary to direct stereoselective dihydroxylation reactions. The reduction of the carboxylic acid to a primary alcohol, followed by conversion to a suitable leaving group, could facilitate the formation of a chiral epoxide. Subsequent regioselective ring-opening of the epoxide would yield a chiral 1,2-diol.
While direct examples are scarce, the general principles of asymmetric synthesis support this approach. For instance, chiral α-chlorohydrins are known precursors for the synthesis of chiral diols. nih.gov The stereocenter in this compound can be transferred to subsequent products, ensuring the stereochemical integrity of the final diol.
Table 2: Potential Synthetic Route to Chiral Diols
| Step | Reaction | Intermediate/Product | Key Considerations |
|---|---|---|---|
| 1 | Reduction of Carboxylic Acid | (2R)-2-Chloro-3,3-dimethylbutan-1-ol | High-yielding and stereospecific reduction |
| 2 | Epoxide Formation | (R)-2-(tert-Butyl)-2-chlorooxirane | Base-mediated intramolecular cyclization |
Synthesis of Chiral α-Lactams
The synthesis of chiral α-lactams, or aziridin-2-ones, from this compound represents a synthetic challenge. One potential, though underexplored, pathway could involve the conversion of the carboxylic acid to an amide, followed by an intramolecular nucleophilic substitution to form the strained four-membered ring. This would require activation of the α-carbon and careful selection of a nitrogen nucleophile and reaction conditions to favor the desired cyclization.
The inherent ring strain of the α-lactam ring system makes this a challenging transformation. However, the use of chiral α-chloroimines has been reported in the highly stereoselective synthesis of β-lactams, suggesting that related strategies might be adaptable for α-lactam formation. researchgate.net
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms Involving the Chiral α-Chloro Group
The reactivity of (2R)-2-Chloro-3,3-dimethylbutanoic acid is dominated by the chemistry of the α-chloro group at the chiral center. Reactions typically involve nucleophilic substitution or elimination, with the specific pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile/base and the solvent.
The primary mechanistic pathways in contention are the unimolecular (SN1), bimolecular (SN2) nucleophilic substitutions, and the bimolecular elimination (E2) reaction.
SN2 Mechanism: This pathway involves a backside attack by a nucleophile, leading to a single, concerted step of bond-forming and bond-breaking. However, the presence of the sterically demanding tert-butyl group adjacent to the reaction center significantly hinders this approach. This steric hindrance raises the activation energy for the SN2 transition state, making this pathway less favorable compared to reactions with less bulky α-chloro acids.
SN1 Mechanism: This two-step pathway involves the initial departure of the chloride leaving group to form a secondary carbocation intermediate. This intermediate would be planar at the original chiral center. The subsequent attack by a nucleophile can occur from either face of the planar carbocation. The stability of this carbocation is influenced by competing electronic effects: inductive stabilization from the alkyl groups and destabilization from the adjacent electron-withdrawing carboxylic acid group.
E2 Mechanism: When a strong, sterically hindered base is used, an elimination reaction can compete with substitution. This pathway involves the abstraction of a proton from the β-carbon, but this compound has no protons on the adjacent tertiary carbon (C3). Therefore, E2 elimination is not a possible reaction pathway for this specific compound.
The choice between SN1 and SN2 mechanisms is therefore a delicate balance of steric hindrance, nucleophile strength, and solvent polarity. Polar, protic solvents tend to favor the SN1 pathway by stabilizing the carbocation intermediate, whereas strong, less-hindered nucleophiles in polar, aprotic solvents would favor the SN2 pathway.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate Structure | Secondary carbon (potential for carbocation formation) | High steric hindrance from t-butyl group (unfavorable) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong, unhindered (e.g., I⁻, CN⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Chloride is a good leaving group, viable for both pathways. |
Studies on Stereochemical Retention and Inversion in Transformations
The stereochemical outcome of a reaction involving the chiral center of this compound is directly linked to the prevailing mechanism. lumenlearning.com
Inversion of Configuration: A reaction proceeding exclusively through the SN2 mechanism will result in the inversion of the stereocenter. lumenlearning.com The nucleophile attacks the carbon atom from the side opposite to the chlorine atom, leading to a product with the opposite (S) configuration. This stereospecific outcome is a hallmark of the SN2 pathway.
Racemization: If the reaction follows an SN1 mechanism, the formation of the achiral, planar carbocation intermediate leads to a loss of stereochemical information. lumenlearning.com The incoming nucleophile can attack this intermediate from either the top or bottom face with roughly equal probability. This results in a nearly 50:50 mixture of the (R) and (S) enantiomers, a product known as a racemic mixture. The optical activity of the starting material is lost. slideshare.net
Retention of Configuration: True retention of configuration at the reacting chiral center in a single-step substitution is rare. However, it can be observed in more complex, multi-step reaction sequences or through neighboring group participation, though the structure of this specific compound does not lend itself readily to such pathways.
The stereochemical outcome is a powerful diagnostic tool for elucidating the reaction mechanism. Observing complete inversion points to an SN2 reaction, while significant racemization suggests a dominant SN1 pathway.
| Reaction Mechanism | Stereochemical Result | Product Configuration(s) |
|---|---|---|
| SN2 | Complete Inversion | (2S)-Product |
| SN1 | Racemization | (2R)-Product and (2S)-Product (approx. 1:1) |
| Mixed SN1/SN2 | Partial Inversion / Partial Racemization | Mixture of (2R) and (2S) products, with excess of (2S) |
Computational Chemistry and Molecular Modeling for Stereoselectivity Prediction
Computational chemistry provides indispensable tools for predicting and understanding the stereoselectivity of reactions involving chiral molecules like this compound. nih.gov These methods allow for the detailed examination of reaction pathways and intermediate structures that are often difficult to observe experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model chemical reactions. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to map out the potential energy surface for competing reaction pathways. researchgate.net
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for both SN1 and SN2 mechanisms can be constructed. stackexchange.com The pathway with the lower activation energy (the energy barrier of the highest transition state) will be the kinetically favored one. For instance, DFT can precisely quantify the steric strain in the SN2 transition state caused by the tert-butyl group and compare its energy to the energy required to form the carbocation intermediate in the SN1 pathway. These calculations can predict how changes in the solvent or nucleophile will affect the relative energies of these pathways, thus predicting the reaction's outcome and stereoselectivity. stanford.edu
| Species/State | SN1 Pathway Energy | SN2 Pathway Energy |
|---|---|---|
| Reactants | 0 (Reference) | 0 (Reference) |
| Transition State 1 (TS1) | +22 (Carbocation formation) | +25 (Backside attack) |
| Intermediate | +15 (Carbocation) | N/A |
| Transition State 2 (TS2) | +16 (Nucleophilic attack) | N/A |
| Products | -10 | -10 |
The three-dimensional shape and flexibility of a molecule play a crucial role in its reactivity. Conformational analysis, often performed using computational methods like DFT, is used to identify the most stable arrangements (conformers) of the molecule and its reactive intermediates. nih.gov
For this compound, the analysis would focus on the rotation around the C2-C3 bond. The bulky tert-butyl group will restrict this rotation, leading to preferred conformations where steric clashes are minimized. Understanding the ground-state conformational preferences is essential because it dictates the initial geometry from which a reaction must proceed. Furthermore, analyzing the geometry of the SN1 carbocation intermediate or the SN2 transition state provides insights into how steric and electronic factors control the reaction's progress and its stereochemical outcome. mdpi.com For example, modeling can show how the tert-butyl group shields one face of the molecule, influencing the trajectory of an incoming nucleophile and affecting the energies of different transition states.
Analytical Techniques for Stereochemical Purity and Absolute Configuration
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chromatographic methods are foundational for separating enantiomers and quantifying the stereochemical purity of a sample. Both HPLC and GC can be adapted for chiral separations through direct or indirect approaches.
Direct Chiral Chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a carboxylic acid like (2R)-2-Chloro-3,3-dimethylbutanoic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are effective. The enantiomers transiently form diastereomeric complexes with the CSP, and the difference in the stability of these complexes allows for their separation.
Indirect Chiral Chromatography relies on the derivatization of the enantiomers with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. rsc.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. For gas chromatography, the carboxylic acid is often converted into a diastereomeric ester by reacting it with a chiral alcohol, such as (–)-menthol. The resulting esters can then be separated by GC. rsc.org A study in the Journal of the Chemical Society C: Organic confirmed the assignment of the R-configuration to (–)-2-chloro-3,3-dimethylbutanoic acid through methods including the gas-liquid chromatography separation of its diastereomers. rsc.org
| Technique | Method | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Principle of Separation |
|---|---|---|---|---|
| Chiral HPLC | Direct | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | Hexane/Isopropanol with trifluoroacetic acid | Differential diastereomeric interactions with the CSP. |
| Chiral GC | Indirect (as diastereomeric esters) | Standard non-polar (e.g., Polydimethylsiloxane) | Helium or Nitrogen | Separation of diastereomers based on differences in volatility and interaction with the stationary phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy is a powerful tool for determining enantiomeric excess (e.e.). Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary substance is required to induce a chemical shift difference between them.
One common method involves using a chiral solvating agent (CSA) . The CSA, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), forms rapidly exchanging, short-lived diastereomeric complexes with each enantiomer of the analyte. This different chiral environment for each enantiomer can lead to separate, observable signals in the NMR spectrum, particularly for protons near the stereocenter. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
Alternatively, a chiral derivatizing agent (CDA) can be used to covalently bond to the carboxylic acid, forming stable diastereomers. Reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) are converted to the acid chloride and then reacted with the chiral analyte. The resulting diastereomeric esters will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for precise quantification of the e.e.
| NMR Method | Chiral Auxiliary | Observed Effect | Information Obtained |
|---|---|---|---|
| Chiral Solvation | (R)-BINOL-based amino alcohol | Splitting of the signal for the α-proton into two distinct peaks. | Enantiomeric excess (e.e.) from signal integration. |
| Chiral Derivatization | (R)-Mosher's acid chloride | Appearance of two sets of signals for the diastereomeric esters. | Enantiomeric excess (e.e.) and potential for absolute configuration assignment based on empirical models. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Chiroptical techniques like VCD and ECD measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of a chiral molecule. These methods are particularly valuable for assigning the absolute configuration.
Electronic Circular Dichroism (ECD) measures differential absorption in the UV-Visible region, corresponding to electronic transitions. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a specific enantiomer. For this compound, the chromophore is the carboxylic acid group. Early studies successfully used circular dichroism measurements, in conjunction with empirical rules like Freudenberg's displacement rule, to assign the absolute configuration as 'R' for the levorotatory isomer. rsc.org Modern approaches involve comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the R and S configurations. A match between the experimental and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD) operates in the infrared region, measuring differential absorption during vibrational transitions. VCD provides a more detailed stereochemical fingerprint than ECD, with numerous bands corresponding to the molecule's fundamental vibrations. The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer.
| Technique | Spectral Region | Primary Application | Methodology |
|---|---|---|---|
| ECD | UV-Visible (approx. 200-400 nm) | Absolute Configuration | Comparison of experimental Cotton effects with empirical rules or quantum-chemically calculated spectra. |
| VCD | Infrared (approx. 4000-650 cm⁻¹) | Absolute Configuration | Comparison of the experimental vibrational spectrum's sign and intensity patterns with calculated spectra. |
X-ray Crystallography of Chiral Derivatives for Absolute Stereochemistry Assignment
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. Since this compound is a low-melting solid or oil at room temperature, it is typically first converted into a crystalline derivative.
The strategy involves reacting the carboxylic acid with an enantiomerically pure chiral reagent, known as a chiral auxiliary, to form a stable, crystalline diastereomer. Common choices include chiral amines like (R)-(+)-1-phenylethylamine to form an amide, or chiral alcohols to form an ester. The resulting derivative is then carefully crystallized to obtain a single crystal suitable for diffraction analysis.
The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which is most effective when a heavy atom (heavier than oxygen) is present in the structure. nih.gov The chlorine atom in the target molecule can contribute to this effect. During the diffraction experiment, the intensities of specific pairs of reflections, known as Bijvoet pairs, will be slightly different. This difference allows for the unambiguous determination of the absolute structure of the molecule in the crystal, which in turn reveals the absolute configuration (R or S) of the original acid. The result is often expressed as a Flack parameter, which should refine to a value near zero for the correct stereochemical model.
| Step | Description | Purpose | Key Result/Indicator |
|---|---|---|---|
| 1. Derivatization | Reaction of the acid with a chiral auxiliary (e.g., (R)-1-phenylethylamine). | To produce a stable, crystalline solid with a known internal stereochemical reference. | Formation of a diastereomeric amide. |
| 2. Crystallization | Slow evaporation or cooling of a saturated solution to grow a single crystal. | To obtain a well-ordered crystal lattice suitable for X-ray diffraction. | A high-quality single crystal. |
| 3. Data Collection | Exposing the crystal to a focused beam of X-rays and recording the diffraction pattern. | To measure the intensities of thousands of reflections, including Bijvoet pairs. | A complete diffraction dataset. |
| 4. Structure Refinement | Solving the crystal structure and refining the atomic positions against the data. | To determine the precise 3D arrangement of atoms and assign the absolute configuration. | A low Flack parameter (ideally close to 0). |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Greener Synthetic Routes
The imperative for environmentally benign chemical processes has driven significant innovation in synthetic methodology. For a chiral molecule like (2R)-2-Chloro-3,3-dimethylbutanoic acid, the development of sustainable and greener synthetic routes is a primary area for future research. Current synthetic approaches may rely on classical resolution methods or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste.
Future efforts are anticipated to focus on asymmetric catalysis as a more sustainable alternative. This could involve the development of novel catalytic systems, such as chiral organocatalysts or transition-metal complexes, that can directly introduce the chloro-substituent in an enantioselective manner. Biocatalysis, utilizing enzymes such as halohydrin dehalogenases or lipases, also presents a promising avenue for the green synthesis of this compound or its precursors. These enzymatic approaches often proceed under mild reaction conditions in aqueous media, offering a significantly improved environmental profile.
Key research objectives for sustainable synthesis include:
Asymmetric Chlorination: Designing catalytic systems for the direct enantioselective chlorination of 3,3-dimethylbutanoic acid or a suitable derivative.
Biocatalytic Routes: Engineering enzymes for the stereoselective synthesis of this compound or its chiral precursors.
Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste.
Renewable Feedstocks: Investigating the potential for producing the carbon skeleton of the molecule from renewable bio-based resources.
Exploration of Novel Reactivity and Functional Group Transformations
The unique combination of a carboxylic acid, a stereogenic center bearing a chlorine atom, and a bulky tert-butyl group in this compound opens up a wide array of possibilities for exploring novel reactivity and functional group transformations. The steric hindrance imposed by the tert-butyl group can be expected to influence the stereochemical outcome of reactions at the adjacent chiral center, potentially enabling highly selective transformations.
Future research will likely focus on leveraging the chloro-substituent as a versatile synthetic handle. Nucleophilic substitution reactions with a variety of nucleophiles could provide access to a diverse range of derivatives with retention or inversion of configuration, depending on the reaction conditions. Furthermore, the development of novel transition-metal catalyzed cross-coupling reactions at the α-position could enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.
Potential areas for reactivity exploration include:
Stereospecific Nucleophilic Substitutions: Investigating the influence of the tert-butyl group on the stereochemical course of SN2 reactions.
Cross-Coupling Reactions: Developing new catalytic methods for the formation of C-C, C-N, and C-O bonds at the α-position.
Radical Chemistry: Exploring the utility of the chloro-substituent in radical-mediated transformations.
Derivatization of the Carboxylic Acid: Transforming the carboxylic acid moiety into other functional groups, such as esters, amides, and alcohols, to generate a library of novel compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. The integration of the synthesis and derivatization of this compound into such platforms is a significant emerging opportunity.
Flow chemistry could be particularly advantageous for handling potentially hazardous reagents or intermediates involved in the synthesis or transformation of this compound. The precise control over reaction parameters, such as temperature, pressure, and residence time, afforded by flow reactors can lead to higher yields and selectivities. Automated synthesis platforms, on the other hand, could be employed to rapidly generate a library of derivatives of this compound by systematically varying reaction partners and conditions. This high-throughput approach would be invaluable for accelerating the discovery of new molecules with desired properties.
Application in Fragment-Based Drug Discovery and Chemical Biology Probes
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery programs. This approach involves screening small, low-molecular-weight compounds, or "fragments," for their ability to bind to a biological target. This compound possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries. Its low molecular weight, defined three-dimensional structure, and the presence of functional groups capable of engaging in various intermolecular interactions are all desirable features for a fragment.
Future research in this area will likely involve the systematic evaluation of this compound and its simple derivatives in fragment screening campaigns against a range of biological targets. The identification of a binding event would provide a valuable starting point for the rational design and optimization of more potent and selective inhibitors.
Furthermore, the unique structural features of this compound make it a promising scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes in living systems. By incorporating reporter tags, such as fluorescent dyes or affinity labels, onto the this compound scaffold, it may be possible to develop novel probes for imaging, target identification, and mechanistic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
